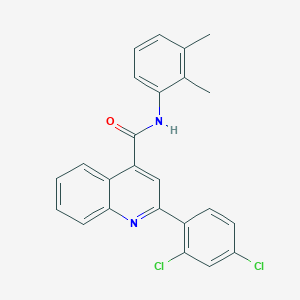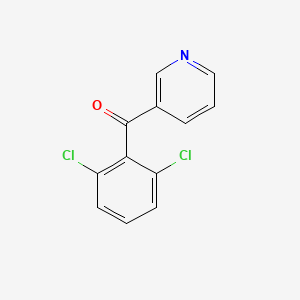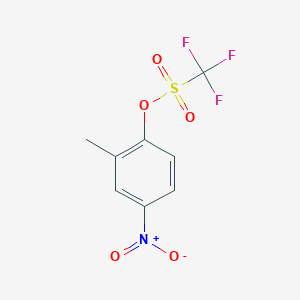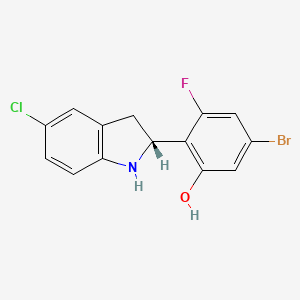![molecular formula C20H27FN2O5 B12990812 6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)
6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[34]octane-2,6-dicarboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a benzyl group, a tert-butyl group, a fluoro group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step can be carried out using benzyl halides in the presence of a base.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluoro group, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, tert-butyl halides, N-fluorobenzenesulfonimide (NFSI).
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with the fluoro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The spirocyclic structure can impart unique physical properties, making it useful in the development of new materials.
Agrochemicals: The compound can be used as a precursor for developing new pesticides and herbicides.
Biological Research: The compound can be used as a probe to study various biological processes due to its diverse functional groups.
Mécanisme D'action
The mechanism of action of 6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity to certain targets, while the spirocyclic structure can provide stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate: This compound shares the fluoro and tert-butyl groups but differs in its overall structure and functional groups.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but differs in the presence of a thia group and the absence of the benzyl and fluoro groups.
Uniqueness
6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is unique due to its combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H27FN2O5 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
6-O-benzyl 2-O-tert-butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C20H27FN2O5/c1-18(2,3)28-17(26)22-10-19(11-22)12-23(13-20(19,21)14-24)16(25)27-9-15-7-5-4-6-8-15/h4-8,24H,9-14H2,1-3H3 |
Clé InChI |
ADRRIOCIELADMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(CO)F)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)

![N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine](/img/structure/B12990741.png)









![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)

